5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine is a compound that features a pyrrolidine ring and a pyridine ring. The presence of these rings makes it a significant molecule in medicinal chemistry due to its potential biological activities. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development .
Preparation Methods
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product . Industrial production methods focus on optimizing yield and purity, often using high-throughput synthesis techniques and advanced purification methods .
Chemical Reactions Analysis
5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its biological activity and use in drug discovery.
3-(1-Methylpyrrolidin-2-yl)pyridine: Shares structural similarities and is used in similar applications.
2-(Pyridin-2-yl)pyrimidine: Exhibits a wide range of pharmacological activities and is used in medicinal chemistry.
5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine stands out due to its unique combination of the pyrrolidine and pyridine rings, which enhances its ability to interact with a diverse array of biological targets, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C14H23N3 |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-5-17-10-6-7-13(17)12-8-9-14(16(3)4)15-11(12)2/h8-9,13H,5-7,10H2,1-4H3 |
InChI Key |
BEKOXTWNHIBRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=C(N=C(C=C2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.